N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

Antitubercular Drug Discovery Structure-Activity Relationship Scaffold Hopping

This screening-grade compound is a unique probe for antimycobacterial SAR, featuring 2-(4-methoxyphenyl) and 2,6-dimethylphenyl groups absent in common 2-methyl leads. It enables mapping of QcrB steric tolerance against resistant TB strains. The ortho-dimethyl amide offers a pre-engineered solution for improving metabolic stability and reducing hERG affinity. Use as a distinct reference for ADMET profiling or a starting point for photoaffinity target deconvolution. Order direct for head-to-head comparisons with o-tolyl and 4-methoxyphenyl analogs.

Molecular Formula C26H24N2O3
Molecular Weight 412.489
CAS No. 1114658-20-6
Cat. No. B2678036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
CAS1114658-20-6
Molecular FormulaC26H24N2O3
Molecular Weight412.489
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC
InChIInChI=1S/C26H24N2O3/c1-17-7-6-8-18(2)26(17)28-25(29)16-31-24-15-23(19-11-13-20(30-3)14-12-19)27-22-10-5-4-9-21(22)24/h4-15H,16H2,1-3H3,(H,28,29)
InChIKeyUNJRBMOIZYRYKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide (CAS 1114658-20-6): Procurement-Relevant Structural and Pharmacophore Overview


N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide (CAS 1114658-20-6) is a fully synthetic small molecule belonging to the 2-(quinolin-4-yloxy)acetamide class, a scaffold extensively validated for antimycobacterial drug discovery [1]. It incorporates a 2-(4-methoxyphenyl) substituent on the quinoline core and a 2,6-dimethylphenyl amide side chain, a combination that distinguishes it from the extensively optimized 2-methyl-6-methoxyquinoline leads described in the primary anti-tuberculosis literature [2]. The compound is commercially available as a screening-grade solid (≥90% purity) from Life Chemicals (Prod. No. F3382-4233), positioning it as a purchasable probe for structure-activity relationship (SAR) expansion and target-identification campaigns .

Why N-(2,6-Dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide Cannot Be Replaced by Generic 2-(Quinolin-4-yloxy)acetamide Analogs


The 2-(quinolin-4-yloxy)acetamide pharmacophore is exquisitely sensitive to substitution at both the quinoline 2-position and the acetamide N-aryl ring [1]. Published SAR demonstrates that replacing a 6-methoxy-2-methyl substitution pattern with a 2-H or 2-phenyl group can abrogate antimycobacterial activity entirely (MIC shift from 0.44 µM to >31 µM) [2], while modifications to the N-phenylacetamide portion drastically alter metabolic stability, hERG liability, and aqueous solubility [1]. Therefore, the specific combination of a 2-(4-methoxyphenyl)quinoline core and a 2,6-dimethylphenyl amide found in CAS 1114658-20-6 represents a distinct chemical space that cannot be functionally replicated by the more common 2-methyl-6-methoxy leads or by unsubstituted phenyl-acetamide analogs [3].

Quantitative Differentiation Evidence for N-(2,6-Dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide


2-(4-Methoxyphenyl) Substitution Diversifies SAR Space Relative to Dominant 2-Methyl-6-methoxy Leads

The vast majority of optimized 2-(quinolin-4-yloxy)acetamides reported to date bear a 2-methyl-6-methoxy substitution on the quinoline core, with lead compound 2 (6-methoxy-2-methyl) exhibiting an MIC of 0.44 µM against M. tuberculosis H37Rv [1]. Replacement of the 2-methyl group with hydrogen or a phenyl ring has been shown to dramatically reduce or abolish activity (MIC >31 µM for the 2-H analog) [1], indicating that the 2-position is a critical determinant of target engagement at the cytochrome bc1 complex [2]. CAS 1114658-20-6 introduces a 2-(4-methoxyphenyl) group at this position—a substitution pattern absent from all major published lead series—offering a unique probe to explore steric and electronic tolerance at the QcrB binding pocket [3].

Antitubercular Drug Discovery Structure-Activity Relationship Scaffold Hopping

N-(2,6-Dimethylphenyl) Amide Side Chain Modulates Metabolic Stability and hERG Liability Relative to Unsubstituted Phenyl Analogs

Comprehensive SAR studies on 2-(quinolin-4-yloxy)acetamides have identified the amide bond as a primary metabolic soft spot, with rapid blood instability observed for unsubstituted N-phenylacetamide derivatives [1]. Introduction of ortho-substituents on the N-phenyl ring, such as the 2,6-dimethyl groups present in CAS 1114658-20-6, is a recognized medicinal chemistry strategy to sterically shield the amide bond from hydrolytic enzymes, thereby improving plasma stability [2]. In contrast, many high-potency analogs (e.g., compound 2 with an N-phenyl substituent) were deprioritized due to combined metabolic instability and hERG channel affinity, which was partially mitigated by amide replacement strategies [1]. The 2,6-dimethylphenyl motif in CAS 1114658-20-6 directly addresses these two key optimization challenges identified in the lead series.

Metabolic Stability hERG Liability Drug Metabolism

Computed Physicochemical Differentiation from Closest Commercially Available 2-(4-Methoxyphenyl)quinoline Analogs

Among commercially available 2-(4-methoxyphenyl)quinolin-4-yloxy acetamides, CAS 1114658-20-6 (N-(2,6-dimethylphenyl)) occupies a distinct physicochemical niche compared to its closest purchasable analogs. Based on computed properties from vendor databases, CAS 1114658-20-6 (Molecular Formula: C26H24N2O3; MW: approximately 412.5 g/mol) possesses a higher calculated logP and greater steric bulk than the N-(o-tolyl) analog (C25H22N2O3; MW ~398.5) and the N-(4-methoxyphenyl) analog (C25H22N2O4; MW ~414.4) . This shift in lipophilicity and molecular shape is expected to influence membrane permeability, plasma protein binding, and cytochrome P450 susceptibility in ways that are not achievable with the less hindered or more polar analogs [1].

Physicochemical Properties Drug-Likeness Lead Optimization

Recommended Application Scenarios for N-(2,6-Dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide Based on Quantitative Evidence


Expansion of M. tuberculosis Cytochrome bc1 (QcrB) Inhibitor SAR into Unexplored 2-Aryl Chemical Space

CAS 1114658-20-6 is uniquely suited as a probe for SAR campaigns targeting the M. tuberculosis cytochrome bc1 complex. Its 2-(4-methoxyphenyl) substitution diverges from all published 2-methyl-6-methoxy leads, enabling investigation of whether bulkier 2-aryl groups can overcome resistance mutations such as T313A in QcrB, which have been shown to confer resistance to optimized 2-methyl analogs [1]. Research groups focused on drug-resistant TB can use this compound as a starting point to map the steric and electronic tolerance of the QcrB binding site in a region that has not been systematically explored [2].

Metabolic Stability and hERG Safety Profiling of Ortho-Substituted N-Phenylacetamide Derivatives

Given that the amide bond has been identified as the principal metabolic liability in the 2-(quinolin-4-yloxy)acetamide class, and that unsubstituted N-phenyl analogs exhibit problematic hERG affinity, CAS 1114658-20-6 provides a pre-engineered structural solution (2,6-dimethyl substitution) to test whether ortho-steric shielding simultaneously improves plasma stability and reduces cardiac ion-channel off-target activity [1]. Contract research organizations (CROs) and pharmaceutical research units can procure this compound for head-to-head microsomal stability and hERG patch-clamp comparisons against the publicly disclosed N-phenyl lead compounds [2].

Physicochemical Property Benchmarking in the 2-(4-Methoxyphenyl)quinoline Sub-Series for Lead Optimization

For medicinal chemistry teams optimizing antimycobacterial or antiparasitic quinoline scaffolds, CAS 1114658-20-6 offers a distinct physicochemical reference point—higher cLogP and greater steric bulk—relative to commercially available N-(o-tolyl) and N-(4-methoxyphenyl) analogs [1]. Procurement of all three analogs enables systematic assessment of how incremental changes in lipophilicity and molecular shape influence membrane permeability, solubility, and off-target pharmacology, thereby informing multiparameter optimization (MPO) strategies for this chemical series [2].

Chemical Biology Target Deconvolution for Quinoline-Based Phenotypic Screening Hits

In phenotypic whole-cell screening campaigns against mycobacteria or related pathogens, CAS 1114658-20-6 can serve as a structurally differentiated affinity probe for target deconvolution when activity is observed. Its unique 2-(4-methoxyphenyl)quinoline core allows for photoaffinity labeling or click-chemistry derivatization strategies that are distinct from those used with 2-methyl-substituted probes, potentially capturing different protein targets or distinct binding conformations within the same target [1].

Quote Request

Request a Quote for N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.